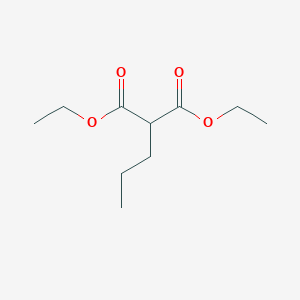

Diethyl propylmalonate

Cat. No. B018023

Key on ui cas rn:

2163-48-6

M. Wt: 202.25 g/mol

InChI Key: GRRSDGHTSMJICM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07256177B2

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil, 12.6 g, 315 mmol, 1.05 equiv) in DMF (300 mL) at 23° C. was added a solution of diethyl malonate (45.5 mL, 300 mmol, 1 equiv) in DMF (100 mL) via cannula over the course of 10 min. The addition caused a mild exotherm and H2 gas evolution was observed, cooling was not necessary. Following the addition, the reaction was stirred for 45 min at 23° C. then treated with 1-bromopropane (27.3 mL, 300 mmol, 1 equiv). The reaction was stirred at 23° C. for 25 min, then heated to 65° C. for 3 h, then stirred at 23° C. overnight. The reaction mixture was added to 1.0 N HCl (1 L) then extracted with diethyl ether (700 mL). The ether extracts were washed with H2O (400 mL), brine (200 mL), dried (MgSO4), filtered and concentrated to give 65.1 g of product as a clear oil. 13C NMR revealed approximately 4:1 mono to bis-alkylated product ratio. The product diethyl n-propylmalonate was used without further purification: 1H NMR (300 MHz, CDCl3) 4.18 (q, J=6.9 Hz, 4H), 3.32 (t, J=7.8 Hz, 1H), 1.91-1.79 (m, 2H), 1.41-1.25 (m, 2H), 1.25 (t, J=6.9 Hz, 6H), 0.92 (t, J=7.5 Hz, 3H); 13C NMR (300 MHz, CDCl3) (*denotes signal due to minor product of bis-alkylation) 169.6, 61.2, 60.9*, 51.8, 34.4*, 30.7, 20.5, 17.3*, 14.4*, 14.0, 13.7.

Name

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:15][CH2:16][CH3:17].Cl>CN(C=O)C>[CH2:15]([CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:3]([O:11][CH2:12][CH3:13])=[O:10])[CH2:16][CH3:17] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

45.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)OCC)(=O)OCC

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Three

|

Name

|

|

|

Quantity

|

27.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCCC

|

Step Four

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

23 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction was stirred for 45 min at 23° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction was stirred at 23° C. for 25 min

|

|

Duration

|

25 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 65° C. for 3 h

|

|

Duration

|

3 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 23° C. overnight

|

|

Duration

|

8 (± 8) h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

then extracted with diethyl ether (700 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The ether extracts were washed with H2O (400 mL), brine (200 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)C(C(=O)OCC)C(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 65.1 g | |

| YIELD: CALCULATEDPERCENTYIELD | 107.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |